molecular formula C6H10N2O3 B167222 Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) CAS No. 132350-80-2

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)

Cat. No. B167222
M. Wt: 158.16 g/mol
InChI Key: WWUFLSARDPULKC-WBMBKJJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound used in scientific research for various purposes. It is a cyclopropane derivative that has a nitro group attached to it. This compound is also known as DMC or 2,3-dimethyl-1-nitrocyclopropane carboxamide.

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a nitroalkene in some reactions. The nitro group attached to the cyclopropane ring makes it a potential source of nitroalkene reactivity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). However, it has been reported to have anti-inflammatory properties. It has also been reported to have potential anti-cancer activity. Further research is needed to understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). One potential direction is to investigate its potential as a source of nitroalkene reactivity in organic synthesis reactions. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research is needed to understand its potential anti-cancer activity and to develop new anti-cancer agents based on its structure. Finally, exploring its potential as a starting material for the synthesis of natural products is another direction for future research.
Conclusion
In conclusion, Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound with various scientific research applications. Its synthesis involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. Its mechanism of action is not well understood, but it is believed to act as a nucleophile and a nitroalkene in certain reactions. It has limited solubility in water, which can make it difficult to use in certain experiments. However, it has several advantages, including its availability and stability. Future research directions include investigating its potential as a source of nitroalkene reactivity, exploring its anti-inflammatory and anti-cancer properties, and using it as a starting material for the synthesis of natural products.

Synthesis Methods

The synthesis of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. The reaction is carried out at a low temperature to avoid the formation of undesired by-products. The yield of the reaction is moderate to high, depending on the reaction conditions.

Scientific Research Applications

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been used in the synthesis of potential anti-cancer agents and anti-inflammatory drugs. Furthermore, it has been used in the synthesis of various natural products.

properties

CAS RN

132350-80-2

Product Name

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2R,3S)-2,3-dimethyl-1-nitrocyclopropane-1-carboxamide

InChI

InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6?

InChI Key

WWUFLSARDPULKC-WBMBKJJNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C1(C(=O)N)[N+](=O)[O-])C

SMILES

CC1C(C1(C(=O)N)[N+](=O)[O-])C

Canonical SMILES

CC1C(C1(C(=O)N)[N+](=O)[O-])C

synonyms

Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)

Origin of Product

United States

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